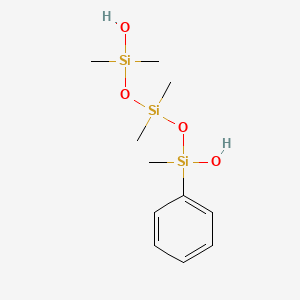
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol is a silicon-based compound with the molecular formula C14H24O2Si3 It is characterized by the presence of three silicon atoms, five methyl groups, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhSiCl}_3 + \text{(CH}_3\text{)_3SiOSi(CH}_3\text{)_3} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like platinum or palladium are often employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its unique structure allows it to participate in hydrophobic interactions, making it useful in surface modification and material science.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetramethyl-3-phenyltrisiloxane-1,3-diol
- 1,1,3,3,5,5-Hexamethyl-5-phenyltrisiloxane
- 1,1,3,3,5-Pentamethyl-5-(p-tolyl)trisiloxane-1,5-diol
Uniqueness
1,1,3,3,5-Pentamethyl-5-phenyltrisiloxane-1,5-diol stands out due to its specific arrangement of silicon, methyl, and phenyl groups, which confer unique chemical properties
Properties
CAS No. |
98072-01-6 |
|---|---|
Molecular Formula |
C11H22O4Si3 |
Molecular Weight |
302.54 g/mol |
IUPAC Name |
hydroxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methyl-phenylsilane |
InChI |
InChI=1S/C11H22O4Si3/c1-16(2,12)14-17(3,4)15-18(5,13)11-9-7-6-8-10-11/h6-10,12-13H,1-5H3 |
InChI Key |
VVOIJRCEACLCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


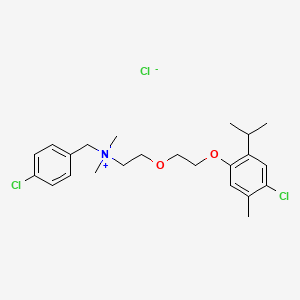
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
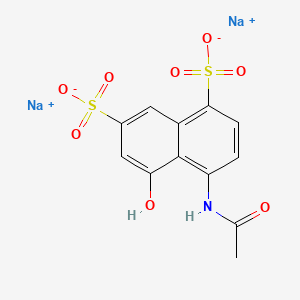
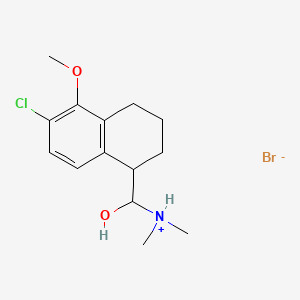

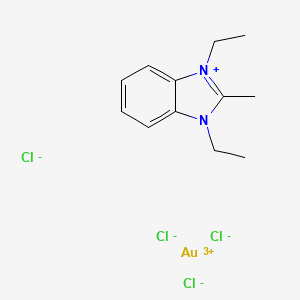
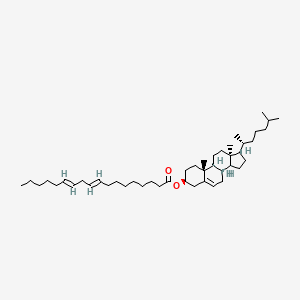

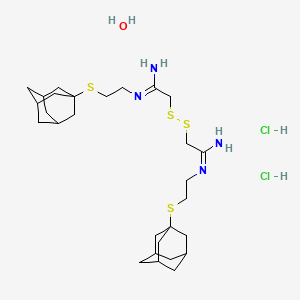
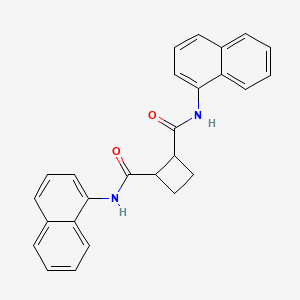
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
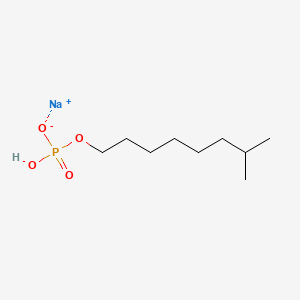
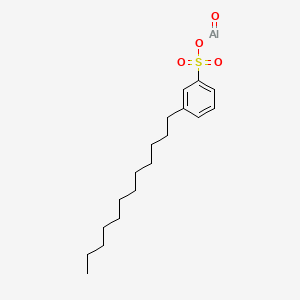
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)
